1,3,5-Triphenylformazan
Description
Historical Context and Early Discoveries of Formazans
The history of formazans dates back to 1875 when Friese produced the first formazan (B1609692), a cherry-red compound, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane. nih.govresearchgate.net Nineteen years later, in 1894, von Pechmann and Runge successfully oxidized a formazan to synthesize the first tetrazolium salt, a reaction that proved to be reversible and established the redox relationship between these two classes of compounds. nih.govdergipark.org.tr The structures of formazans were initially a subject of debate. researchgate.net Early in the 20th century, the prevailing view was that different synthetic routes could lead to distinct tautomers. dergipark.org.tr However, in 1941, Hunter and Roberts provided conclusive evidence that these seemingly different products were, in fact, identical. dergipark.org.trwisdomlib.org They proposed that formazans exist as resonance hybrids with a chelated, hydrogen-bridged structure. dergipark.org.trwisdomlib.org The name "formazan" became the accepted term for this class of compounds around 1933, as exemplified by its use in the Beilstein Handbook. researchgate.netdergipark.org.tr
Defining Structural Characteristics of Formazans: The Azohydrazone Moiety
Formazans are defined by the characteristic atomic chain [R-N=N-C(R')=N-NH-R"], which is formally derived from the parent compound formazan (H₂NN=CHN=NH), a substance that has not been isolated in its free form. wikipedia.org This core structure is often referred to as an azohydrazone group. benthamopen.com The presence of both an azo (-N=N-) and a hydrazone (-C=N-NH-) group within a conjugated system is responsible for the intense coloration of formazans, which can range from cherry red to deep purplish-black. researchgate.netdergipark.org.tr
A key feature of formazans is their ability to exhibit tautomerism and conformational isomerism. wikipedia.org The hydrogen atom on the terminal nitrogen can move between the two nitrogen atoms, a phenomenon first described by von Pechmann. dergipark.org.tracs.org This leads to different tautomeric forms. Furthermore, the presence of two double bonds in the backbone allows for four potential geometric isomers: syn, s-cis; syn, s-trans; anti, s-cis; and anti, s-trans. wikipedia.org X-ray diffraction studies have identified three primary configurations in the solid state: EZZ, EEZ, and EEE, referring to the geometry around the N₁–N₂, N₂–C₃, and C₃–N₄ bonds, respectively. dergipark.org.tr The EZZ configuration is often stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. dergipark.org.tracs.org
| Property | Description |
| Core Structure | [R-N=N-C(R')=N-NH-R"] |
| Key Functional Groups | Azo (-N=N-) and Hydrazone (-C=N-NH-) |
| Color | Intense, ranging from red to purplish-black researchgate.netdergipark.org.tr |
| Isomerism | Tautomerism and Conformational Isomerism (syn/anti, s-cis/s-trans) wikipedia.org |
| Solid-State Configurations | EZZ, EEZ, EEE dergipark.org.tr |
Academic and Research Significance of 1,3,5-Triphenylformazan within Organic and Inorganic Chemistry
This compound holds a significant position in both academic research and practical applications across various fields of chemistry. Its versatile nature stems from its rich electronic properties and reactive functional groups.
In Organic Chemistry:
Synthesis of Heterocyclic Compounds: this compound serves as a precursor for the synthesis of various heterocyclic compounds. echemcom.com A notable example is its oxidation to form colorless tetrazolium salts. dergipark.org.trwikipedia.org This reversible redox relationship is a cornerstone of formazan chemistry.
Dyes and Indicators: Due to their intense color, formazans, including the 1,3,5-triphenyl derivative, are widely used as dyes. researchgate.netrsc.org Their colorimetric properties make them valuable as indicators in various chemical reactions. benthamopen.comcymitquimica.com
Photochemistry: this compound exhibits interesting photochromic behavior, undergoing E-Z isomerization around the N=N and C=N double bonds upon exposure to light. frontiersin.org This property is the subject of ongoing research to understand the fundamental processes of photochemical reactions. frontiersin.org
In Inorganic Chemistry:
Coordination Chemistry: The deprotonated form of formazans, known as formazanates, act as versatile ligands that can coordinate with a wide range of metal ions, including transition metals like copper, cobalt, and nickel. wikipedia.orgrsc.orgrsc.org These metal complexes often exhibit intense colors and unique electronic and magnetic properties. wisdomlib.orgrsc.org The formazanate ligand can act as a bidentate or tridentate ligand, forming stable chelate rings with the metal center. rsc.orgrsc.org
Analytical Reagents: The ability of this compound to form colored complexes with metal ions makes it a valuable analytical reagent for the colorimetric detection and quantification of trace metals. benthamopen.comechemcom.comchemimpex.com
In Other Fields:
Biochemistry: this compound is a key component in biochemical assays, particularly for assessing enzyme activity and cell viability. cymitquimica.comchemimpex.combiosynth.com For instance, the reduction of tetrazolium salts to colored formazans by cellular enzymes is a widely used method to measure cellular respiration. frontiersin.orgspectrumchemical.com
Material Science: Research has explored the incorporation of this compound into polymer matrices to enhance their thermal and mechanical properties. chemimpex.com
The continued study of this compound and its derivatives promises to uncover new applications and deepen our understanding of fundamental chemical principles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
531-52-2 |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N'-anilino-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19+,23-21? |
InChI Key |
BEIHVSJTPTXQGB-QIXACUJNSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Other CAS No. |
531-52-2 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
1,3,5-triphenylformazan |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 1,3,5 Triphenylformazan and Analogues
Established Synthetic Routes to Formazans
Formazans, including the archetypal 1,3,5-triphenylformazan, are a class of intensely colored compounds characterized by the N=N-C=N-N atomic chain. Their synthesis has been explored through various methodologies, with some routes being more established and versatile than others.
Coupling Reactions of Aldehyde Arylhydrazones with Diazonium Salts
The most common and standard method for preparing this compound and its analogues involves the coupling reaction of an aldehyde arylhydrazone with a diazonium salt. dergipark.org.trwisdomlib.org This method is highly modular, allowing for the synthesis of both symmetrical and asymmetrical formazans by varying the substituents on the arylhydrazone and the diazonium salt. rsc.orgnih.gov
The reaction is typically carried out by first condensing an aromatic aldehyde, such as benzaldehyde (B42025), with an arylhydrazine, like phenylhydrazine, to form the corresponding arylhydrazone. dergipark.org.trnih.gov This intermediate is then reacted with a diazonium salt, for instance, benzenediazonium (B1195382) chloride, in a basic medium to yield the formazan (B1609692). datapdf.comscirp.org The process involves the attack of the diazonium ion on the methine carbon of the hydrazone. datapdf.comacs.org This initial attack forms a labile intermediate, a bis(arylazo)methane, which then rapidly isomerizes in the basic solution to the more stable formazan structure. datapdf.com
This synthetic strategy has been widely employed to produce a variety of formazan derivatives, including those with heterocyclic substituents. dergipark.org.trinnovareacademics.in For instance, reacting pyridinecarbaldehyde phenylhydrazone with a diazonium salt yields a 1,5-diphenyl-3-(pyridyl)formazan. dergipark.org.tr Similarly, using diazonium salts of heteroarylamines allows for the incorporation of diverse heterocyclic moieties into the formazan framework. dergipark.org.tr
The reaction conditions, such as pH and solvent, can influence the reaction rate and yield. The use of phase-transfer catalysts, like onium salts or crown ethers, has been shown to efficiently promote the azo-coupling reaction in two-phase liquid-liquid systems. researchgate.net
Table 1: Examples of Formazans Synthesized via Coupling of Arylhydrazones and Diazonium Salts
| Starting Aldehyde | Starting Hydrazine (B178648) | Diazonium Salt Source | Resulting Formazan | Reference |
| Benzaldehyde | Phenylhydrazine | Aniline | This compound | datapdf.com |
| Pyridinecarbaldehyde | Phenylhydrazine | Aniline | 1,5-Diphenyl-3-(pyridyl)formazan | dergipark.org.tr |
| Thiophene-2-aldehyde | Benzoylhydrazine | 2-Aminobenzothiazole | Formazan with benzothiazole (B30560) and thiophene (B33073) moieties | dergipark.org.tr |
| Dimethylamino benzaldehyde | p-Aminobenzoic acid | Substituted anilines | Various substituted formazans | innovareacademics.in |
Approaches Involving Active Methylene (B1212753) Compounds and Diazonium Salts
An alternative established route to formazans involves the reaction of compounds containing an active methylene group with two equivalents of a diazonium salt. dergipark.org.trnih.gov This method is particularly useful for the synthesis of symmetrical formazans, where the substituents at the 1- and 5-positions of the formazan core are identical. rsc.orgnih.gov
A variety of active methylene compounds can be utilized in this reaction, including malonic acid esters, cyanoacetic acid esters, β-diketones, and nitroalkanes. dergipark.org.trtandfonline.com The reaction proceeds via a double azo-coupling. Initially, one molecule of the diazonium salt couples with the active methylene group to form an arylhydrazone intermediate. dergipark.org.tr This is followed by a second coupling with another molecule of the diazonium salt to yield the formazan. dergipark.org.tr
For example, the reaction of phenylpyruvic acid derivatives with two equivalents of an aryldiazonium salt produces triarylformazans. rsc.org Similarly, this method has been used to prepare 3-cyanoformazans and 3-nitroformazans. rsc.org A notable application of this approach is the synthesis of bis(formazans) by using compounds containing two active methylene groups, such as acetonylacetone and levulinic acid. tandfonline.com
While this method is effective, the stability of the diazonium salts can sometimes be a limiting factor, especially when bulky substituents are involved. rsc.org
Table 2: Active Methylene Compounds Used in Formazan Synthesis
| Active Methylene Compound | Type of Formazan Produced | Reference |
| Phenylpyruvic acid derivatives | Triarylformazans | rsc.org |
| Malonamide | 3-Carbamoyl-1,5-diphenylformazan | researchgate.net |
| Acetonylacetone | Bis(formazans) | tandfonline.com |
| Levulinic acid | Bis(formazans) | tandfonline.com |
| Cyanoacetic acid derivatives | 3-Cyanoformazans | rsc.org |
| Nitroalkane derivatives | 3-Nitroformazans | rsc.org |
Alternative Synthetic Strategies for Formazan Derivatives
Beyond the two primary routes, other synthetic strategies have been developed for the preparation of formazan derivatives. dergipark.org.tr One such method is the oxidation of corresponding hydrazidines, which are typically prepared from the reaction of hydrazonoyl halides with hydrazine derivatives. nih.gov
Another approach involves the reduction of tetrazolium salts. dergipark.org.tr While this method can produce formazans, it is not always considered a primary synthetic route as the tetrazolium salts themselves are often prepared by the oxidation of formazans. dergipark.org.tr However, the reduction can be achieved photochemically or by using reducing agents like ascorbic acid in an alkaline medium. wikipedia.org
More recently, environmentally benign and efficient methods have been explored. wisdomlib.orgscirp.org One-pot, four-component reactions have been developed, for instance, by reacting an arylaldehyde, an arylamine, phenylhydrazine, and sodium nitrite (B80452) in the presence of a solid acid catalyst like potassium bisulfate (KHSO4), often under microwave irradiation. scirp.org This approach avoids the need to isolate the intermediate hydrazone and diazonium salt. scirp.org The use of ionic liquids as catalysts in aqueous media also presents a greener alternative to traditional methods that use corrosive mineral acids and volatile organic compounds. rsc.org
Solid-phase synthesis has also been investigated, where diazonium ions are immobilized on a resin support, offering potential advantages in terms of product purification and reaction control. rsc.org
Mechanistic Studies of Formazan Formation and Interconversion
Understanding the mechanisms of formazan formation and their interconversion with related compounds like tetrazolium salts is crucial for optimizing synthetic routes and for their application in various fields.
Reduction Pathways of Tetrazolium Salts to Formazans: Electrochemical and Spectroscopic Investigations
The reduction of tetrazolium salts to formazans is a key reaction, particularly in biological assays for measuring cellular viability. cranfield.ac.ukemerginginvestigators.org This process involves the transfer of electrons to the tetrazolium ring, leading to its cleavage and the formation of the intensely colored formazan. conicet.gov.ar
Electrochemical studies have provided significant insights into this reduction mechanism. capes.gov.brrsc.org The reduction of ditetrazolium salts can lead to the formation of both half-reduced "monoformazans" and fully-reduced "diformazans". capes.gov.br A key step in this process is the disproportionation of the initially formed tetrazolinyl radical. capes.gov.br Spectroscopic techniques are used to identify the absorption spectra of the reaction intermediates at various stages. capes.gov.br
The mechanism of the electrochemical reduction of the 2,3,5-triphenyltetrazolium salt to this compound has been shown to proceed via a different pathway than the electrochemical oxidation of the formazan to the tetrazolium salt. rsc.org The reduction follows an e-P-c-e (electron transfer, protonation, chemical reaction, electron transfer) mechanism. rsc.org
In biological systems, the reduction of tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is often enzymatic, involving NAD(P)H-dependent dehydrogenases. emerginginvestigators.orgconicet.gov.ar However, the exact mechanism, particularly the site of reduction within the cell, is still a subject of discussion. cranfield.ac.uk Thin-layer chromatography has been used to analyze the products of tetrazolium salt reduction under conditions mimicking biochemical assays, confirming that formazan is the primary product in aqueous media. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods, particularly density functional theory (DFT), have become powerful tools for investigating the intricate details of formazan synthesis and structure. acs.orgacs.org DFT studies on this compound have identified several conformational minima, with the most stable one featuring an internal hydrogen bond within a pseudo-six-membered ring. acs.orgacs.org
Computational investigations of the synthesis of this compound from benzaldehyde N-phenylhydrazone and a benzenediazonium ion support a mechanism where the initial step is the addition of the diazonium ion to the central carbon atom of the phenylhydrazone. acs.orgacs.org This contrasts with an earlier proposed mechanism involving initial attack at the amino nitrogen to form a tetrazene. acs.org The computational results indicate that the transition states for both carbon and nitrogen addition are accessible, but the intrinsic reaction paths lead from a higher energy conformer of the phenylhydrazone. acs.org
These studies also explain the effect of substituents. For example, substituting the amino hydrogen of the hydrazone with a methyl group is computationally shown to raise the energy of the initial intermediate, thereby preventing formazan formation. acs.orgacs.org This is attributed to the increased energy required for the N-methylated hydrazone to adopt the necessary conformation for the reaction. acs.org
Furthermore, computational models have been used to study the tautomerism in formazans and the energy barrier for the exchange of the hydrogen ion between the nitrogen atoms. acs.org The inclusion of solvent models in these calculations helps to refine the understanding of the reaction energetics in solution. acs.orgacs.org
Influence of Substituents on Reaction Outcomes and Compound Properties
The nature and position of substituents on the phenyl rings of this compound play a critical role in determining the outcomes of synthetic reactions and the intrinsic properties of the resulting derivatives. These effects are primarily governed by the electronic (inductive and resonance) and steric characteristics of the introduced functional groups.
The electronic properties of substituents directly impact the electron density distribution within the formazan backbone. Electron-donating groups (EDGs) increase the electron density, while electron-withdrawing groups (EWGs) decrease it. This modulation of electron density significantly affects the spectral properties of the compounds. Generally, the introduction of EDGs, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) in the UV-Visible spectrum. tubitak.gov.tr Conversely, the presence of EWGs, like nitro (-NO₂) and carboxyl (-COOH), results in a hypsochromic shift (a shift to shorter wavelengths). researchgate.net
A linear correlation between the shift in λmax and the Hammett substituent constants (σ) has been observed in several studies, providing a quantitative measure of the electronic effects of substituents on the spectral properties of formazans. researchgate.netnih.govresearchgate.net This relationship underscores the predictable nature of these modifications. For instance, a linear relationship has been established between the reduction potentials of substituted formazans and their Hammett substituent coefficients. tubitak.gov.tr
The position of the substituent on the phenyl ring is also crucial. For example, steric hindrance from bulky groups at the ortho-position can influence reaction yields, often leading to lower yields compared to meta- or para-substituted analogues. rsc.org
Table 1: Influence of Substituents on the Spectral Properties of this compound Derivatives
| Substituent (Position) | Type | Observed Effect on λmax | Reference |
| -NO₂ (para on 3-phenyl) | Electron-Withdrawing | Hypsochromic Shift | researchgate.net |
| -COOH (para on 3-phenyl) | Electron-Withdrawing | Hypsochromic Shift | researchgate.net |
| -Cl (ortho, meta, para on 1-phenyl) | Electron-Withdrawing | Cathodic shift in oxidation potential | chem-soc.si |
| -Br (ortho, meta, para on 1-phenyl) | Electron-Withdrawing | Cathodic shift in oxidation potential | chem-soc.si |
| -CH₃ (ortho, meta, para on 1-phenyl) | Electron-Donating | Anodic shift in oxidation potential | tubitak.gov.tr |
| -OCH₃ (ortho, meta, para on 1-phenyl) | Electron-Donating | Anodic shift in oxidation potential | tubitak.gov.tr |
| -OH (ortho, meta, para on 3-phenyl) | Electron-Donating | Bathochromic Shift | rsc.org |
Synthesis of Substituted this compound Derivatives for Targeted Research
The synthesis of substituted this compound derivatives is often driven by the desire to create molecules with specific functions for targeted research applications. These applications include the development of antimicrobial agents, ligands for metal complexes, and photosensitive materials. asianpubs.orgsamipubco.comresearchgate.netacs.org
For Antimicrobial Research:
The antimicrobial properties of formazans have been a significant area of investigation. asianpubs.orgnih.gov The synthetic strategy involves the introduction of various substituents on the phenyl rings to modulate the lipophilicity and electronic properties of the molecule, which can influence its interaction with microbial cells. For example, novel formazans with different substituents on the 1,3,5-phenyl rings have been synthesized and evaluated for their activity against a range of bacteria and fungi. asianpubs.orgresearchgate.net While a definitive structure-activity relationship is still being elucidated, the presence of certain substituents has been shown to enhance antimicrobial efficacy.
For Metal Complexation:
Formazans are excellent ligands for a variety of metal ions due to the presence of multiple nitrogen atoms that can act as coordination sites. samipubco.comdergipark.org.tr The synthesis of formazan derivatives for this purpose often involves the incorporation of specific functional groups that can enhance the stability and dictate the geometry of the resulting metal complexes. These complexes have applications in catalysis and as dyes. dergipark.org.trrsc.org The synthesis typically involves the reaction of a pre-synthesized formazan ligand with a metal salt. The electronic properties of the substituents on the formazan ligand can influence the properties of the final metal complex. nih.gov
For Photochromic Materials:
The photochromic behavior of this compound, which involves reversible isomerization upon exposure to light, has led to research into its derivatives for applications in optical data storage and molecular switches. researchgate.netacs.org The introduction of different substituents can alter the absorption spectra of the different isomers and the kinetics of the photoisomerization and thermal relaxation processes. researchgate.net These modifications allow for the fine-tuning of the photochromic properties to meet the demands of specific applications.
Table 2: Examples of Substituted this compound Derivatives and Their Targeted Research Applications
| Derivative Class | Synthetic Strategy | Targeted Research Application | Reference |
| Formazans with varied phenyl substituents | Coupling of substituted phenylhydrazones with diazonium salts | Antimicrobial activity screening | asianpubs.orgnih.govresearchgate.net |
| Formazan-metal complexes | Reaction of substituted formazans with metal salts | Catalysis, Dyes | samipubco.comdergipark.org.trrsc.org |
| Asymmetrically substituted formazans | Use of different substituted aryl groups on the nitrogen atoms | Studying the effects of conjugation on electronic properties | acs.org |
Advanced Structural Characterization and Spectroscopic Analysis
Conformational Isomerism and Tautomeric Equilibria in Formazans
Formazans, including the 1,3,5-triphenyl derivative, are not rigid structures but exist as an equilibrium of different isomers. This isomerism is a key aspect of their chemistry, influencing their color and reactivity.
The formazan (B1609692) backbone allows for various spatial arrangements of its constituent atoms, leading to different conformational isomers. The orientation around the C=N and N=N double bonds gives rise to syn and anti configurations, while rotation around the C-N and N-N single bonds results in s-cis and s-trans conformations.
In the solid state, 1,3,5-Triphenylformazan has been shown to exist in two red crystalline forms, which are identified as the syn, s-cis and syn, s-trans isomers. wgtn.ac.nzmassey.ac.nz The presence of bulky phenyl groups at the 1, 3, and 5 positions generally favors the "closed" trans-syn, s-cis isomer. rsc.org However, other formazans with smaller substituents at the 3-position can adopt "open" (trans-syn, s-trans) or "linear" (trans-anti, s-trans) geometries. rsc.org For instance, 1,5-diphenylformazan exists in the anti, s-trans configuration in the solid state. wgtn.ac.nz
In solution, an equilibrium between these isomers is often observed. For this compound, both the syn, s-cis and syn, s-trans isomers are present, with the syn, s-trans configuration becoming more dominant in aprotic solvents. wgtn.ac.nzmassey.ac.nz The specific solvent environment can influence the position of this equilibrium. nih.govfrontiersin.org For example, in aprotic solvents, an equilibrium involving the anti, s-trans and syn, s-cis configurations is evident for 1,5-diphenylformazan. wgtn.ac.nz The color of the formazan is strongly correlated with its isomeric form; the "closed" isomers are typically red, while the "open" and "linear" forms are orange and yellow, respectively. rsc.org
The existence of these isomers is not a case of resonance but rather distinct tautomeric pairs. researchgate.netresearchgate.net The position of the tautomeric equilibrium is influenced by the substituents on the phenyl rings at the N-1 and N-5 positions. researchgate.netresearchgate.net
A key feature stabilizing the structure of this compound is the presence of an intramolecular hydrogen bond. nih.govnih.govfigshare.com This hydrogen bond forms between the N-H group and a nitrogen atom of the azo group, creating a pseudo-six-membered ring. acs.org This internal coordination is a defining characteristic of the "closed" or chelated form of formazans. researchgate.net
This intramolecular hydrogen bond plays a crucial role in the stability of the various conformers. The chelated structure, often referred to as the "red" form, is stabilized by this interaction. researchgate.net The presence of this hydrogen bond has been confirmed by various spectroscopic techniques, including IR spectroscopy, which shows characteristic shifts in the C=N stretching frequency in chelated versus non-chelated structures. chem-soc.si Quantum-chemical calculations also support the prevalence of the cyclic structure stabilized by intramolecular hydrogen bonding. researchgate.net This hydrogen bonding can be influenced by the solvent, with both hydrogen-bond accepting and donating properties of the solvent potentially affecting the isomerization rates. nih.gov
Solid-State Structural Elucidation: X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive evidence for the conformational isomers present.
The crystal structure of this compound reveals the coexistence of both syn, s-cis and syn, s-trans isomers within the crystalline sample. wgtn.ac.nzmassey.ac.nz This is a notable finding, as many other formazans crystallize as a single isomer.
For comparison, the crystal structures of several related formazans have also been determined. For instance, 1-(p-bromophenyl)-3,5-diphenylformazan crystallizes in the orthorhombic space group P bca, and its conformation is stabilized by an intramolecular N-H...N hydrogen bond. benthamopen.com The table below summarizes the crystallographic data for some representative formazans.
| Compound | Crystal System | Space Group | Key Conformational Feature |
| 1-(p-bromophenyl)-3,5-diphenylformazan | Orthorhombic | P bca | Intramolecular N-H...N hydrogen bond |
| 3-Ethyl-1,5-diphenylformazan (red isomer) | Orthorhombic | P2₁2₁2₁ | syn, s-trans configuration |
| 3-Ethyl-1,5-diphenylformazan (orange isomer) | Monoclinic | P2₁/c | anti, s-trans configuration |
| 3-Methyl-1,5-diphenylformazan | Monoclinic | P2/c | anti, s-trans configuration |
| 3-tert-Butyl-1,5-diphenylformazan | Monoclinic | P2/c | syn, s-cis configuration |
Data sourced from multiple crystallographic studies. benthamopen.comwgtn.ac.nzmassey.ac.nz
The conformation adopted by a formazan in the solid state often correlates with its predominant form in solution, although the solvent can influence the equilibrium. For 3-tert-butyl-1,5-diphenylformazan, the syn, s-cis configuration found in the solid state is maintained in solution. wgtn.ac.nzmassey.ac.nz In contrast, for 3-methyl-1,5-diphenylformazan, the anti, s-trans configuration of the solid state is also the preferred form in solution, where it exists in equilibrium with the syn, s-cis configuration. wgtn.ac.nzmassey.ac.nz
For this compound itself, the syn, s-cis and syn, s-trans isomers found in the crystal are also present in solution. wgtn.ac.nzmassey.ac.nz However, the equilibrium can shift, with the syn, s-trans isomer becoming more prevalent in aprotic solvents. wgtn.ac.nzmassey.ac.nz This highlights the dynamic nature of formazan structures and the interplay between intramolecular forces and the surrounding solvent environment.
Comprehensive Spectroscopic Investigations
A variety of spectroscopic techniques are employed to study the structure and behavior of this compound in both solid and solution phases.
UV-visible spectroscopy is particularly informative due to the intense color of formazans. The absorption spectrum of this compound is characterized by a major absorption band in the visible region, which is attributed to a π-π* transition. nih.govfrontiersin.org The position of this maximum absorption (λmax) is sensitive to the solvent and the substituents on the phenyl rings. benthamopen.comchem-soc.si The table below shows the λmax values for this compound and a related derivative in the same solvent.
| Compound | Solvent | λmax1 (nm) | λmax2 (nm) | λmax3 (nm) |
| This compound | Dichloromethane | 483 | ~300-350 | ~210-300 |
| 1-(p-bromophenyl)-3,5-diphenylformazan | Dichloromethane | 489 | ~300-350 | ~210-300 |
Data adapted from a study on substituted formazans. benthamopen.com λmax1 is due to π–π transitions in the formazan skeleton, λmax2 corresponds to n–π* transitions of the –N=N– group, and λmax3 originates from n–π* transitions of –C=N– groups. benthamopen.com*
Infrared (IR) spectroscopy provides valuable information about the functional groups and the presence of hydrogen bonding. The C=N stretching vibration in formazans is a key diagnostic peak. chem-soc.si In chelated structures, this band appears at a lower frequency (around 1510–1500 cm⁻¹) compared to non-chelated structures (1565–1551 cm⁻¹). chem-soc.si The observation of this band in the range of 1520–1530 cm⁻¹ for some formazans suggests an equilibrium between chelated and non-chelated forms. chem-soc.si
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to elucidate the detailed structure and isomeric composition in solution. researchgate.netrsc.org Time-resolved transient absorption spectroscopy has been employed to study the photochemistry of this compound, revealing the dynamics of photoisomerization over a wide range of timescales, from femtoseconds to minutes. nih.govfrontiersin.orgnih.gov These studies have helped to map the complex reaction pathways involving various isomeric intermediates. nih.govfrontiersin.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Photochromic Behavior
UV-Vis spectroscopy is a cornerstone technique for probing the electronic structure and photochromic properties of this compound. The molecule exhibits characteristic absorption bands in the visible region, which are attributed to π-π* electronic transitions within the extended π-system of the formazan backbone. researchgate.net This π-system, involving the N=N and C=N double bonds, is responsible for the compound's deep color. researchgate.net
The photochromism of TPF is a key feature, characterized by its ability to undergo reversible isomerization upon exposure to light. nih.govfrontiersin.org This process involves the interconversion between different stereoisomers, primarily through E-Z isomerization around the N=N and C=N double bonds. nih.govfrontiersin.org These isomers possess distinct absorption spectra, leading to a change in the color of the solution upon irradiation. nih.govfrontiersin.org Time-resolved transient absorption spectroscopy has been instrumental in monitoring these photochemical processes, revealing the formation of various intermediates on timescales ranging from femtoseconds to seconds. nih.govfrontiersin.orgfrontiersin.org
Upon photoexcitation, TPF can switch from its stable, chelated "red" form to a "yellow" or open form. lsu.edu The red form is characterized by an intramolecular hydrogen bond, which contributes to its stability. nih.govfrontiersin.org The photo-induced event is thought to be an excited-state proton transfer, which initiates the isomerization process. cdnsciencepub.com Transient absorption studies have identified multiple transient species, including different isomeric forms of TPF, and have helped to elucidate the complex reaction pathways connecting them. nih.govfrontiersin.org
The absorption spectrum of the photogenerated species is typically shifted to a higher energy (shorter wavelength) compared to the initial stable form, which is an unusual characteristic among photochromic compounds. cdnsciencepub.com
Table 1: UV-Vis Absorption Data for this compound and its Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| This compound | Methanol (B129727) | 480 | frontiersin.org |
| This compound | Not Specified | 482 | researchgate.net |
| 1-(p-bromophenyl)-3,5-diphenylformazan | Methanol | Not Specified (Shifted) | benthamopen.com |
| 1-(m-chlorophenyl)-3,5-diphenylformazan | Not Specified | Not Specified | chem-soc.si |
| 1-(p-chlorophenyl)-3,5-diphenylformazan | Not Specified | Not Specified | chem-soc.si |
The electronic absorption spectrum of this compound is sensitive to both the presence of substituents on its phenyl rings and the nature of the solvent. researchgate.netlsu.edu These factors can significantly influence the position of the absorption maxima (λmax).
The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. researchgate.netresearchgate.net For instance, the presence of electron-withdrawing groups like -NO2 or -COOH leads to a shift towards shorter wavelengths. researchgate.netresearchgate.net Conversely, electron-donating groups can induce a bathochromic effect. researchgate.net The magnitude and direction of this shift are dependent on the nature and position of the substituent on the phenyl ring. benthamopen.comresearchgate.net
Solvent polarity and hydrogen bonding capacity also play a crucial role in the spectral behavior of TPF. frontiersin.orglsu.edu The solvent can influence the equilibrium between different isomers and affect the rate of thermal relaxation processes. frontiersin.orgnih.gov For example, the thermal anti-syn relaxation of the C=N bond is highly sensitive to the presence of trace impurities and the addition of co-solvents. nih.gov The polarity of the solvent can decrease the activation barrier for isomerization, while hydrogen bonding interactions between the solute and solvent can have a more complex, sometimes opposing, effect on the reaction rate. nih.gov
Infrared (IR) Spectroscopy: Vibrational Analysis and Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups and vibrational modes within the this compound molecule. The IR spectrum of TPF displays several key absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.
Key vibrational bands observed in the IR spectrum of this compound include:
N-H Stretching: A band in the region of 3050-3000 cm⁻¹ is attributed to the N-H stretching vibration, indicative of the hydrogen-bonded proton in the chelated structure. researchgate.net
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3069 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings are observed around 1600 cm⁻¹. researchgate.net
C=N Stretching: The carbon-nitrogen double bond (C=N) stretching vibration gives rise to a band in the range of 1500-1535 cm⁻¹. researchgate.netchem-soc.si
N=N Stretching: The nitrogen-nitrogen double bond (N=N) stretching vibration is typically found around 1450 cm⁻¹. researchgate.net
CNNC Group Vibrations: Vibrations associated with the CNNC backbone are observed in the 905-930 cm⁻¹ region. researchgate.net
The IR spectra of different isomers and isotopically labeled derivatives of TPF have been used to distinguish between different tautomeric forms and to understand the structural changes that occur during photoisomerization. cdnsciencepub.com
Table 2: Characteristic IR Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | ~3069 | researchgate.net |
| N-H Stretch | 3000-3050 | researchgate.net |
| Aromatic C=C Stretch | ~1600 | researchgate.net |
| C=N Stretch | 1505-1535 | researchgate.netchem-soc.si |
| N=N Stretch | ~1450 | researchgate.net |
| CNNC Group | 905-930 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shifts for Structural Elucidation and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides invaluable information for the structural elucidation of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of TPF reveals signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. libretexts.org For instance, aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the ring current. libretexts.org The N-H proton, involved in the intramolecular hydrogen bond, would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Different types of carbon atoms (aliphatic, aromatic, and those in C=N and C=C bonds) resonate at distinct chemical shifts. bhu.ac.inuoi.gr The chemical shifts in ¹³C NMR are sensitive to factors such as hybridization and the electronegativity of attached atoms. uoi.gr The carbon atoms of the phenyl rings and the central carbon atom of the formazan chain will have characteristic signals that can be assigned to confirm the molecular structure.
NMR spectroscopy can also be used to study the dynamic processes occurring in solution, such as tautomerism and isomerization. wgtn.ac.nz Changes in the NMR spectrum with temperature can provide information about the rates of these processes.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a crucial analytical technique used to confirm the molecular weight and elemental composition of this compound. The molecular formula of TPF is C₁₉H₁₆N₄, which corresponds to a molecular weight of approximately 300.36 g/mol . biosynth.comnist.gov Mass spectrometry provides a precise measurement of this molecular weight, confirming the identity of the compound.
In addition to determining the molecular weight, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. When the TPF molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The masses of these fragments can help to piece together the structure of the original molecule.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govmdpi.com In the context of this compound, ESR spectroscopy has been employed to study the formation of radical intermediates in formazan-tetrazolium salt systems. acs.org
The reduction of tetrazolium salts can lead to the formation of formazan and, under certain conditions, radical species. acs.org ESR spectroscopy allows for the direct observation of these radical intermediates, providing information about their structure and electronic environment through the analysis of their g-values and hyperfine coupling constants. nih.gov This technique is particularly valuable for elucidating reaction mechanisms that involve single-electron transfer steps.
Raman Spectroscopy and Time-Resolved Spectroscopic Studies on Isomerization Dynamics
Raman spectroscopy, particularly resonance Raman spectroscopy, provides complementary vibrational information to IR spectroscopy. cdnsciencepub.com In resonance Raman, the incident laser frequency is tuned to match an electronic absorption band of the molecule, leading to a significant enhancement of the Raman signals of the chromophore. cdnsciencepub.com This technique has been used to study the two long-lived forms of triphenylformazan (B7774302) and its derivatives, providing insights into their tautomeric structures. cdnsciencepub.com By comparing the resonance Raman spectra of the different forms, it has been concluded that excited-state proton transfer is the initial photochemical event in the photochromism of triphenylformazans. cdnsciencepub.com
Time-resolved spectroscopic studies, encompassing techniques like transient absorption spectroscopy, have been pivotal in unraveling the complex isomerization dynamics of this compound. nih.govfrontiersin.orgfrontiersin.org These studies monitor the spectral changes occurring on timescales from femtoseconds to minutes following photoexcitation. nih.govfrontiersin.org This has allowed for the identification of multiple transient intermediates and the elucidation of the detailed reaction scheme involving E-Z isomerizations around both the N=N and C=N bonds, as well as the influence of the solvent environment on these processes. nih.govfrontiersin.orgfrontiersin.org The combination of different time-resolved spectroscopic techniques has provided a comprehensive picture of the photochemical and thermal pathways that interconnect the various isomers of TPF. nih.gov
Computational and Theoretical Chemistry of 1,3,5 Triphenylformazan
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of 1,3,5-triphenylformazan's structure and electronic properties.
DFT calculations have been instrumental in identifying the stable conformations of this compound. Studies have revealed the existence of multiple conformational minima. One such investigation identified three distinct minima, with the most stable conformation, the global minimum, being characterized by an internal hydrogen bond that forms a pseudo-six-membered ring. acs.orgacs.org This intramolecular interaction plays a crucial role in stabilizing the molecule. Further computational analysis has expanded on this, identifying as many as 16 stable ground-state isomers. nih.gov The relative energies of these conformers are influenced by the orientations around the N=N, C=N, C-N, and N-N bonds. nih.gov The inclusion of solvent models in these calculations has been shown to have a negligible effect on the computed geometric structures. acs.org
Table 1: Predicted Conformational Minima of this compound
| Computational Method | Key Findings | Reference |
| DFT (B3LYP/6-31G(d)) | Identification of three conformational minima. The global minimum possesses an internal hydrogen bond forming a pseudo-six-membered ring. | acs.orgacs.org |
| DFT | Identification of 16 stable ground-state isomers based on orientations around various bonds. | nih.gov |
The electronic characteristics of this compound have been extensively studied through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The localization of these orbitals provides insight into the molecule's reactivity and spectroscopic properties. For instance, in some formazan (B1609692) derivatives, the HOMO is localized on one branch of the molecule, while the LUMO is distributed across the central part. serialsjournals.com This separation of the HOMO and LUMO can lead to interesting electronic spectra. serialsjournals.com
Analysis of charge distribution reveals that during the HOMO-LUMO electronic transition, there is a partial movement of charge density from the N+-N bonds towards a neighboring phenyl ring. researchgate.net This charge redistribution is a key aspect of its electronic behavior. The energy of the HOMO and LUMO levels, and consequently the HOMO-LUMO energy gap, are crucial parameters. For example, the anionic charge in formazanido complexes leads to a higher energy HOMO and a larger HOMO-LUMO gap compared to the neutral this compound ligand. rsc.org
Table 2: Frontier Molecular Orbital (HOMO/LUMO) Characteristics of Triphenylformazan (B7774302) and Related Compounds
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Key Observations on Charge Distribution | Reference |
| TPF1 (a triphenylformazan derivative) | -8.64 | -0.77 | Charge density shifts from N+-N bonds to a phenyl ring during HOMO-LUMO transition. | researchgate.net |
| TPF2 (a triphenylformazan derivative) | -8.93 | -1.13 | N/A | researchgate.net |
| TPF3 (a triphenylformazan derivative) | -9.19 | -1.79 | N/A | researchgate.net |
| This compound (neutral ligand) | N/A | N/A | Anionic charge in metal complexes raises the HOMO energy. | rsc.org |
| bis-formazan molecule | N/A | N/A | HOMO is localized on one branch, while LUMO is on the central part. | serialsjournals.com |
Time-Dependent Density Functional Theory (TD-DFT) has proven to be a reliable method for simulating the electronic absorption spectra of this compound and its derivatives. acs.orgresearchgate.net These simulations are valuable for understanding the nature of the electronic transitions that give rise to the molecule's characteristic color. By comparing the computationally generated spectra with experimental UV-Vis data, researchers can assign specific electronic excitations to the observed absorption bands. acs.orgresearchgate.net
TD-DFT calculations have been successfully used to reproduce the maximum absorption wavelengths (λmax) of formazans in their UV-visible spectra. researchgate.net These studies often explore the effects of different substituents and solvent environments on the absorption properties. For instance, in rhenium complexes of formazan ligands, the electronic absorption properties are governed by the presence of low-lying π*-orbitals on the ligand, a feature elucidated by DFT calculations. acs.orgnih.gov The simulated spectra for various isomers of this compound show distinct absorption profiles, which can be correlated with experimental observations under different conditions. nih.govfrontiersin.org
Table 3: TD-DFT Simulation of Absorption Spectra for Triphenylformazan Systems
| System | Computational Details | Key Findings from Simulation | Reference |
| 1-substituted phenyl-3,5-diphenylformazans | TD-DFT with PBE1PBE functional | Successfully reproduced λmax of UV-Vis spectra and analyzed the effects of chemical substitution. | researchgate.net |
| fac-(CO)3Re(I) complexes with formazan ligands | TD-DFT | Showed that low-lying π*-orbitals on the formazan ligand govern the electronic absorption and emission properties. | acs.orgnih.gov |
| This compound Isomers | TD-DFT | Calculated absorption spectra for 16 different isomers, showing distinct profiles for each. | nih.gov |
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from theoretical calculations offer a quantitative framework for predicting the chemical reactivity of this compound.
Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) are calculated from the energies of the HOMO and LUMO. These descriptors provide insights into the stability and reactivity of the molecule. For instance, DFT calculations on formazan derivatives have been used to confirm their soft molecular nature and electrophilic character. vietnamjournal.ru A higher chemical potential indicates a better electron-donating capacity, while a lower chemical hardness suggests higher reactivity. The global electrophilicity index quantifies the ability of a molecule to accept electrons.
Table 4: Quantum Chemical Descriptors for Formazan Derivatives
| Descriptor | Significance | Application to Formazans | Reference |
| Chemical Potential (μ) | Tendency of electrons to escape from a system. | Indicates electron-donating ability. | vietnamjournal.ru |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower hardness implies higher reactivity. | vietnamjournal.ru |
| Global Electrophilicity (ω) | Propensity to accept electrons. | Confirms the electrophilic nature of certain formazan derivatives. | vietnamjournal.ru |
To understand the local reactivity of this compound, Fukui functions are employed. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It is a powerful tool for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui indices, the specific atoms within the formazan structure that are most susceptible to attack can be pinpointed, providing a detailed map of the molecule's local reactivity. wisdomlib.org This allows for a more nuanced understanding of its chemical behavior beyond global descriptors. wisdomlib.org
Table 5: Application of Fukui Functions to Formazans
| Concept | Description | Utility for Formazans | Reference |
| Fukui Functions | A local reactivity descriptor that indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. | Identifies the specific atoms in the formazan molecule that are the most reactive regions for different types of chemical reactions. | wisdomlib.org |
Solvation Models and Environmental Effects in Computational Studies
The chemical behavior of this compound (TPF) is notably sensitive to its surrounding environment, a phenomenon that has been extensively explored through computational chemistry. we-heraeus-stiftung.de The application of various solvation models has been crucial in understanding the influence of solvents on the molecule's structure, stability, and reactivity.
Computational studies have employed both implicit and explicit solvent models to simulate environmental effects. The self-consistent reaction field (SCRF) method is a common approach. For instance, one study found that while the inclusion of an ethanol (B145695) solvent model had a negligible impact on the computed geometric structures of TPF, it caused significant changes in the relative energies of different species. acs.org Interestingly, adding SCRF solvation energies as a correction to gas-phase free energies yielded relative values similar to those obtained from more computationally intensive optimizations that fully incorporated the solvent effects from the start. acs.org However, it has also been noted that standard computational methods using implicit solvent models can sometimes overestimate the Gibbs free energy of solvation. we-heraeus-stiftung.de
The polarity and hydrogen-bonding capabilities of the solvent play a critical role in the dynamics of TPF. frontiersin.org Density functional theory (DFT) studies have investigated the tautomerization of TPF, identifying a global minimum structure stabilized by an internal hydrogen bond, forming a pseudo-six-membered ring. acs.orgresearchgate.net The calculated energy barrier for the tautomerization and the exchange of the hydrogen ion was found to be approximately 4 kcal mol⁻¹, a value that remained unchanged with the incorporation of solvent models. acs.orgresearchgate.net
Experimental and computational research on the thermal isomerization around the C=N bond has revealed a complex interplay of solvent properties. nih.govacs.org Studies using transient absorption spectroscopy, complemented by computational analysis, have shown that increasing the polarity of the solvent generally lowers the activation barrier for this process. nih.govacs.org However, the role of hydrogen bonding can be counterintuitive. Both hydrogen-bond accepting (aprotic) and hydrogen-bond donating (protic) cosolvents can slow the reaction rate. nih.govacs.org For example, when small amounts of methanol (B129727) were added to a toluene (B28343) solution, the effect of hydrogen bonding, which slowed the reaction, outweighed the rate-increasing effect of the higher polarity. nih.govacs.org This behavior is attributed to a competition between solute-cosolvent and cosolvent-cosolvent hydrogen bonding interactions. nih.gov
Table 1: Summary of Solvent Effects on this compound from Computational Studies
| Computational Model/Method | Solvent/Cosolvent | Observed Effect | Reference(s) |
| Self-Consistent Reaction Field (SCRF) | Ethanol | Negligible change in geometry; significant change in relative energies. | acs.org |
| Density Functional Theory (DFT) | General Solvent Models | The 4 kcal mol⁻¹ energy barrier for tautomerization was unchanged. | acs.orgresearchgate.net |
| Implicit Solvent Models | General | Can lead to an overestimation of the Gibbs free energy of solvation (ΔGsoln). | we-heraeus-stiftung.de |
| Transient Absorption Spectroscopy & Analysis | Protic & Aprotic Cosolvents (e.g., Methanol) in Toluene | Increased polarity lowers the activation barrier for C=N isomerization, but hydrogen bonding can slow the reaction rate. | nih.govacs.org |
| Quantum Chemical Calculations | Methanol, Chloroform | Used to calculate total and Gibbs energies of different TPF isomers in various media. | scispace.com |
Photochemical and Isomerization Dynamics through Quantum Chemical Analysis
The photochromism of this compound (TPF) is governed by a series of complex photochemical and thermal isomerization processes, which have been elucidated through a combination of time-resolved spectroscopy and quantum chemical analysis. frontiersin.orgnih.gov Upon excitation with light, TPF undergoes isomerizations at both the azo (–N=N–) and hydrazone (–C=N–N–) groups. frontiersin.orgnih.gov
Quantum chemical analyses, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in mapping the potential energy surfaces and identifying the various stable and transient species involved in these transformations. acs.orgresearchgate.netnih.gov Computational studies have identified as many as 16 stable ground-state isomers of TPF. frontiersin.orgnih.gov The most stable conformer is characterized by a cyclic structure featuring an intramolecular hydrogen bond. acs.orgresearchgate.net
The photochemical sequence is initiated by an E-Z (or trans-cis) isomerization around the N=N double bond following light absorption. nih.govresearchgate.net This ultrafast process, occurring on a femtosecond to picosecond timescale, leads to the formation of a cis-syn isomer, often referred to as "red II". frontiersin.orgnih.gov This isomer can also be stabilized by an intramolecular hydrogen bond. frontiersin.orgnih.gov
Following the initial photoisomerization, a series of thermal isomerizations can occur around both the N=N and C=N bonds. nih.gov One key subsequent step is the thermal conversion of the "red II" isomer to a trans-anti analogue, known as "yellow I". frontiersin.orgnih.gov This process is responsible for the observable color change of the solution from red to yellow, which corresponds to a hypsochromic (blue) shift in the absorption spectrum from approximately 490 nm to 405 nm in toluene. frontiersin.orgnih.gov
The entire reaction pathway, from the initial excitation to the final thermal relaxation back to the most stable ground state, spans an incredibly wide temporal range, from hundreds of femtoseconds to hundreds of seconds. frontiersin.orgnih.gov Time-resolved transient absorption spectroscopy experiments have tracked the appearance and decay of several intermediates over these vast timescales. frontiersin.orgnih.gov Quantum chemical calculations have been essential for assigning the experimentally observed transient absorption features to specific molecular isomers. frontiersin.orgnih.gov Furthermore, these analyses suggest that proton transfer processes are also involved in the complex web of photochemical and thermal interconnections between the different isomers. frontiersin.orgnih.gov
Table 2: Key Isomers and Processes in the Photodynamics of this compound
| Species / Process | Description | Method of Identification/Study | Key Finding(s) | Reference(s) |
| Initial State | Most stable conformer; cyclic structure with an intramolecular hydrogen bond. | DFT Calculations | Global minimum on the potential energy surface. | acs.orgresearchgate.net |
| N=N Isomerization | Photoinduced E-Z (trans-cis) isomerization around the azo group. | Time-Resolved Spectroscopy, Quantum Chemical Analysis | Primary photochemical event, occurs on a femtosecond timescale. | frontiersin.orgnih.govresearchgate.net |
| "Red II" Isomer | cis-syn isomer formed after initial photoisomerization. | Transient Absorption Spectroscopy, Quantum Chemical Analysis | Absorbs around 490 nm (in toluene); can be stabilized by an internal H-bond. | frontiersin.orgnih.gov |
| "Yellow I" Isomer | trans-anti isomer formed by subsequent thermal isomerization. | Transient Absorption Spectroscopy, Quantum Chemical Analysis | Absorbs around 405 nm (in toluene); formation leads to a visible color change. | frontiersin.orgnih.gov |
| C=N Isomerization | Thermal anti-syn relaxation around the hydrazone group. | Transient Absorption Spectroscopy, Computational Analysis | Rate is highly sensitive to solvent polarity and hydrogen-bonding ability. | frontiersin.orgnih.govacs.org |
| Overall Dynamics | A network of 16 identified stable ground-state isomers. | Quantum Chemical Analysis | Isomers are interconnected through a complex scheme of photochemical and thermal steps, including proton transfer. | frontiersin.orgnih.gov |
Coordination Chemistry of Formazans and Their Metal Complexes
Formazans as Ligands: Chelation Modes and Metal Binding Affinity
Formazans are prized in coordination chemistry for their ability to act as potent ligands, a characteristic that stems from their unique structural and electronic properties. Their capacity to form stable chelate rings with metal ions is central to their utility, making them valuable components in the design of novel coordination compounds.
1,3,5-Triphenylformazan and its derivatives typically act as N,N-bidentate ligands, coordinating to a metal center through two of their four nitrogen atoms. acs.orgacs.orgresearchgate.net This coordination mode leads to the formation of a highly stable five-membered chelate ring. acs.orgacs.org The formazan (B1609692) ligand in these complexes exists in an "open" form, where the metal is bound to the nitrogen atoms of the azo and hydrazo groups within the formazan backbone. acs.orgacs.org This arrangement leaves a pendant arm, often with an acidic NH moiety, in close proximity to the metal center. acs.org The formation of this five-membered ring is a key factor in the thermodynamic stability of the resulting metal complexes.
The flexibility of the formazan backbone also allows for other coordination modes, such as the formation of six-membered chelate rings where the terminal nitrogen atoms bind to the metal. acs.orgscispace.comrsc.orgrsc.org However, the five-membered chelation is a predominant and well-studied motif, particularly in complexes with transition metals like rhenium. acs.orgacs.org
Deprotonation of the formazan ligand to form the formazanate anion is a crucial step in the formation of many metal complexes. rsc.org This process generates a monoanionic ligand that readily coordinates to metal ions. The resulting formazanate anion is significantly stabilized by resonance, with the negative charge delocalized over the N-N-C-N-N backbone. rsc.org This extensive π-delocalization is evidenced by the observation of intermediate bond lengths between single and double bonds within the ligand's core in the solid state. rsc.org
This resonance stabilization not only contributes to the stability of the formazanate anion itself but also enhances its metal-binding affinity. The delocalized electronic structure of the formazanate ligand can also influence the electronic properties of the resulting metal complex, including its redox behavior and spectroscopic characteristics. The nitrogen-rich backbone of formazanates provides a platform for redox chemistry that is not easily accessible with other ligand systems. researchgate.net
Synthesis and Characterization of Metal Formazanate Complexes
The synthesis of metal formazanate complexes is a versatile process, accommodating a wide range of metal ions from both the transition series and the main group. These synthetic efforts are complemented by thorough characterization using a variety of spectroscopic and crystallographic techniques to elucidate the structure and bonding within these complexes.
A diverse array of transition metal complexes with formazanate ligands have been synthesized and studied. The reaction of this compound with salts of copper(II), cobalt(II), and nickel(II) has been shown to yield stable complexes. tandfonline.com For instance, the reaction of this compound with cobalt chloride in acetone (B3395972) produces a novel cobalt(II) formazan complex. rsc.org Similarly, bis(formazanate)nickel(II) complexes have been prepared and are characterized by a square planar coordination geometry. rsc.org
The synthesis of rhenium(I) tricarbonyl complexes with neutral N,N-bidentate formazans has also been reported. acs.orgacs.org These complexes are formed by reacting equimolar amounts of [ReBr(CO)5] with the corresponding neutral formazan. acs.org Zinc has also been utilized, with bis(formazanate) zinc complexes serving as precursors for transmetallation reactions. researchgate.net
The synthesis of low-coordinate iron formazanate complexes has been achieved through the reaction of a formazan with Fe[N(SiMe3)2]2. nih.gov These synthetic routes highlight the adaptability of formazan ligands in coordinating to various transition metals, leading to complexes with interesting magnetic and electronic properties.
The coordination chemistry of formazans extends beyond transition metals to include main group elements. Notably, complexes with aluminum, gallium, and indium have been successfully synthesized and characterized. scispace.comrsc.org The reaction of trimethyl derivatives of these metals (MMe3, where M = Al, Ga, In) with this compound results in the formation of metallacycles of the type [M(tpf)Me2]. scispace.comrsc.org
While the aluminum and gallium complexes are mononuclear with six-membered rings and a coordination number of four, the indium derivative forms oligomers in non-coordinating solvents. scispace.comrsc.org The synthesis of a series of aluminum complexes with redox-active formazanate ligands has also been described, showcasing both mono- and bis-formazanate aluminum complexes. acs.orgnih.gov These studies demonstrate the successful incorporation of main group metals into formazanate frameworks, opening avenues for exploring their unique reactivity and electronic structures.
The characterization of metal formazanate complexes relies heavily on a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy is instrumental in identifying the coordination of the formazan ligand to the metal center, with shifts in the vibrational bands providing evidence of metal-ligand bond formation. tandfonline.com For example, new bands appearing in the IR spectra of metal complexes are often assigned to M-N vibrations. echemcom.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is used to determine the structure of these complexes in solution. acs.orgechemcom.com In some cases, specialized NMR techniques like EXSY are employed to study the dynamics of isomers in solution. acs.org
UV-Vis spectroscopy is another key tool, as formazan complexes are typically intensely colored due to π-π* transitions within the formazanate framework. scispace.comrsc.orgsamipubco.com The absorption maxima can be influenced by the metal ion and the substituents on the formazan ligand. nih.gov
Below is a table summarizing the characterization data for selected metal complexes of this compound and its derivatives.
| Metal Complex | Spectroscopic Data | Crystallographic Data | Reference(s) |
| [Al(tpf)Me₂] | UV-Vis λmax in hexane. | Mononuclear, six-membered ring, coordination number 4. | scispace.comrsc.org |
| [Ga(tpf)Me₂] | UV-Vis λmax in hexane. | Mononuclear, six-membered ring, coordination number 4. | scispace.comrsc.org |
| [In(tpf)Me₂(DMAP)] | UV-Vis λmax in hexane. | Characterized by XRD analysis. | scispace.comrsc.org |
| fac-[ReBr(CO)₃(κ²-N²,N⁴-formazan)] | IR, NMR (¹H, ¹³C). | Five-membered chelate ring, 'open' form coordination. | acs.orgacs.org |
| [Co(II)-1,3,5-triphenylformazan] | IR spectroscopy. | Not specified. | tandfonline.comrsc.org |
| [Ni(II)-1,3,5-triphenylformazan] | IR spectroscopy. | Square planar geometry suggested. | rsc.orgtandfonline.com |
| [Cu(II)-1,3,5-triphenylformazan] | IR spectroscopy. | Not specified. | tandfonline.com |
| [(L¹)₃Sm] | UV-Vis λmax ~490 nm, shoulder at 540 nm. | Propeller-type structure, six N-atom coordination. | rsc.org |
| [(formazanate)AlI₂] | UV-Vis λmax ~583 nm. | Bidentate formazanate forming a six-membered chelate ring. | acs.orgnih.gov |
Electronic and Photophysical Properties of Formazanate Complexes
The rich electronic and photophysical properties of formazanate complexes, particularly those derived from this compound, stem from their highly π-conjugated formazanate backbone. This delocalized electronic structure gives rise to intense coloration, redox activity, and tunable optoelectronic characteristics, making them a subject of significant research interest. rsc.orgrsc.org
Optoelectronic Properties and Metal-to-Ligand/Ligand-to-Metal Charge Transfer Transitions
The optoelectronic properties of formazanate complexes are dominated by intense electronic transitions within the visible range of the electromagnetic spectrum. rsc.org The deprotonated formazanate ligand possesses a low-lying lowest unoccupied molecular orbital (LUMO) of π* character, which is primarily centered on the N-N-C-N-N backbone. rsc.orgtdl.org This low-energy LUMO facilitates electronic transitions that are responsible for the vibrant colors of these complexes. rsc.org
The primary electronic transition observed in many formazanate complexes is a ligand-centered π→π* transition. rsc.orgnsf.gov However, the coordination of a transition metal can introduce more complex electronic behavior, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. nih.govlibretexts.orgdalalinstitute.comnsf.gov
Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals in low oxidation states and formazanate ligands (which act as π-acceptors), MLCT transitions can occur. libretexts.orgdalalinstitute.com During an MLCT transition, an electron is excited from a metal-centered d-orbital to the low-lying π* orbital of the formazanate ligand. nih.govlibretexts.org This process results in the formal oxidation of the metal center and reduction of the ligand. nih.gov Such transitions are often intense and contribute significantly to the absorption spectra of the complexes. For instance, in platinum(II) formazanate complexes, a minor contribution of Pt(d) → formazanate charge transfer character is observed in the excited state. rsc.org Similarly, in iridium(III) formazanate complexes, absorption bands in the near-UV-visible region, which depend on the nature of the cyclometalated ligand, are ascribed to metal-to-ligand charge transfer (Ir(d) → C^N(π*)). rsc.org
Ligand-to-Metal Charge Transfer (LMCT): Conversely, LMCT transitions involve the transfer of an electron from a filled ligand-based orbital to an empty or partially filled metal d-orbital. libretexts.orgdalalinstitute.comnsf.gov This is more common when the metal is in a high oxidation state and the ligand has high-energy lone pairs of electrons. dalalinstitute.com LMCT results in the formal reduction of the metal. libretexts.orgnsf.gov While less commonly the primary transition for formazanates, the potential for LMCT exists depending on the specific metal and its oxidation state.
The table below summarizes the photophysical properties of selected formazanate complexes, illustrating the impact of the metal center and ligand structure on their absorption characteristics.
| Compound/Complex | Metal Center | λmax (nm) | Transition Assignment | Reference |
| Bis(1,3,5-triphenylformazanate)nickel(II) | Ni(II) | ~570 | π→π* (formazanate) | researchgate.net |
| Cyclometalated Iridium(III) formazanate complexes | Ir(III) | 520–677 | π→π* (formazanate) | rsc.org |
| Cyclometalated Platinum(II) formazanate complexes | Pt(II) | ~660 | π→π* with some Pt(d)→formazanate CT character | rsc.org |
| Trimetallic Iridium–Nickel–Iridium Bis(formazanate) Assembly | Ni(II), Ir(III) | ~760 | π→π* (formazanate-centered) | nsf.gov |
| Rhenium(I) tricarbonyl complex with neutral this compound | Re(I) | 452, 520 | MLCT and π→π* (formazan) | nih.gov |
Ligand-Based and Metal-Based Redox Activity in Coordination Compounds
A defining characteristic of formazanate ligands is their redox-active nature. rsc.orgrsc.org They can readily accept and donate electrons, a property conferred by the presence of both high-lying filled π orbitals (HOMO) and low-lying empty π* orbitals (LUMO). rsc.org This allows formazanate complexes to participate in both ligand-based and metal-based redox processes.
Ligand-Based Redox Activity: Due to the low energy of the formazanate LUMO, ligand-based reductions are a common feature of their coordination compounds. rsc.org Formazanate ligands can act as electron reservoirs, accepting one or even two electrons to form radical anionic and dianionic species, respectively. researchgate.netresearchgate.net For example, bis(formazanate) zinc complexes have been shown to undergo two sequential one-electron reductions, which are centered on the formazanate ligands. rsc.org Similarly, iron(II) formazanate complexes can undergo ligand-centered reduction. researchgate.net This reactivity is distinct from many other nitrogen-donor ligands and opens up possibilities for using these complexes in catalysis and materials science. rsc.orgrsc.org The reduction potentials are influenced by the substituents on the formazanate backbone. rsc.org
Metal-Based Redox Activity: While ligand-centered redox events are prominent, the metal center can also be the site of oxidation or reduction. The electrochemical behavior of a formazanate complex is a result of the interplay between the metal and ligand frontier orbitals. In some cases, the redox event is clearly metal-centered, such as the Fe(II)/Fe(III) transition. researchgate.net In other instances, there can be significant mixing between metal and ligand orbitals, making the distinction less clear-cut. For example, in a bis(formazanate)iron(II) complex, cyclic voltammetry showed quasi-reversible redox events at -1.21 and -2.01 V (vs. Fc0/+), with the first reduction being assigned to the Fe(II)/Fe(I) couple and the second to the formazanate-based reduction. rsc.org However, computational studies on a related system suggested that one-electron reduction leads to a formazanate radical dianion coupled to an iron(II) center. researchgate.net
The electrochemical properties of several formazanate complexes are presented in the table below.
| Complex | Metal Center | Redox Process | Potential (V vs. Fc0/+) | Reference |
| Bis(formazanate)iron(II) | Fe(II) | Fe(II)/Fe(I) | -1.21 | rsc.org |
| Bis(formazanate)iron(I) | Fe(I) | Formazanate reduction | -2.01 | rsc.org |
| Bis(formazanate)zinc(II) | Zn(II) | Ligand reduction (1e-) | -1.17 to -1.86 | rsc.org |
| Cyclometalated Iridium(III) formazanate | Ir(III) | Ligand reduction | -1.22 to -1.98 | rsc.org |
Tunability of Properties through Ligand Modification and Metal Center Variation
A key advantage of formazanate complexes is the ability to systematically tune their electronic and photophysical properties. rsc.orgrsc.org This tunability can be achieved by modifying the substituents on the formazanate ligand and by varying the coordinated metal center.
Ligand Modification: The modular synthesis of formazans allows for the introduction of a wide variety of substituents at the N-aryl rings and the C3-position of the formazanate backbone. rsc.org These substituents can exert significant electronic and steric effects, thereby altering the energies of the frontier orbitals. For example, introducing electron-withdrawing groups on the aryl rings generally makes the complex easier to reduce (shifts the reduction potential to more positive values) and can cause a blue-shift (hypsochromic shift) in the absorption maximum. rsc.orgtdl.org Conversely, electron-donating groups tend to make the complex harder to reduce and can lead to a red-shift (bathochromic shift) in the absorption spectrum. rsc.org This predictable control over redox potentials and optical properties is crucial for designing formazanate-based materials for specific applications, such as dyes, sensors, and electronic devices. rsc.orgchemrxiv.org
Metal Center Variation: The choice of the metal center has a profound impact on the properties of the resulting formazanate complex. Different metals bring their own set of d-orbitals with varying energies and spatial distributions, leading to different degrees of metal-ligand orbital mixing and diverse coordination geometries. rsc.org For instance, coordination to platinum(II) or iridium(III) can introduce MLCT character into the electronic transitions and can quench fluorescence. rsc.orgnsf.gov Iron(II) formazanate complexes can exhibit interesting spin-crossover behavior, where the spin state of the metal center is sensitive to temperature and the ligand's electronic properties. researchgate.netnih.gov Boron difluoride formazanate complexes are known for their strong fluorescence and have been explored as imaging agents. chemrxiv.org The variation of the metal center not only tunes the optoelectronic and redox properties but can also influence the reactivity and catalytic potential of the complex. rsc.orgresearchgate.net
The following table illustrates how ligand modification and metal center variation affect the properties of formazanate complexes.
| Complex Type | Metal Center | Key Ligand Feature | Effect on Properties | Reference |
| Bis(formazanate)iron(II) | Fe(II) | Varied para-substituents on aryl rings | Modulates spin-crossover temperature | researchgate.netnih.gov |
| Bis(formazanate)zinc(II) | Zn(II) | Electron-donating/withdrawing groups | Tunes one-electron reduction potential over a wide range | rsc.org |
| Cyclometalated Iridium(III) formazanate | Ir(III) | Different cyclometalating ligands and formazanate substituents | Systematic tuning of electrochemical and optical properties | rsc.org |
| Boron formazanate complexes | Boron | Variation of cationic charge and coordination number | Effective tuning of electronic structure and optical properties | chemrxiv.org |
Redox Chemistry and Electrochemical Behavior of 1,3,5 Triphenylformazan
The Formazan-Tetrazolium Redox System: Fundamental Principles and Reversibility
The interconversion between formazans and tetrazolium salts forms the basis of a significant redox system in chemistry and biology. dergipark.org.tr The oxidation of formazans is the primary and most useful synthetic route to produce tetrazolium salts, while the reduction of tetrazolium salts characteristically yields formazans. rsc.org This transformation is a reversible process, making the formazan-tetrazolium pair a notable redox couple that can function as an oxidant or a proton acceptor. dergipark.org.tr
Electrochemical Characterization Methods
The electrochemical properties of 1,3,5-triphenylformazan and its derivatives are extensively studied using a variety of electroanalytical techniques. These methods provide detailed insights into the mechanisms of electron transfer, reaction kinetics, and the thermodynamic aspects of the redox processes.
Cyclic Voltammetry (CV) and Chronoamperometry (CA) for Redox Process Analysis
Cyclic voltammetry (CV) and chronoamperometry (CA) are powerful tools for investigating the electrochemical behavior of this compound (TPF). nih.govresearchgate.net In a typical cyclic voltammogram in dimethyl sulfoxide (B87167) (DMSO), TPF exhibits distinct oxidation and reduction peaks. nih.govtubitak.gov.tr The oxidation of TPF is often observed as a two-step process. The first step involves the transfer of one electron to form a formazan (B1609692) radical cation (TPF•+), followed by a second one-electron transfer to yield the corresponding 2,3,5-triphenyltetrazolium cation (TPT+). tubitak.gov.trresearchgate.net Similarly, the reduction process can also occur in steps. tubitak.gov.tr
For instance, the CV of TPF can show two major oxidation peaks and two corresponding reduction peaks on the reverse scan. tubitak.gov.trresearchgate.net Studies have shown that TPF can also undergo a single, sharp cathodic peak in CV, corresponding to a one-electron gain per molecule during reduction. nih.govresearchgate.net The precise nature of the voltammogram, including peak potentials and currents, is highly dependent on experimental conditions such as the solvent, supporting electrolyte, and scan rate. oup.comchem-soc.si Chronoamperometry, which measures current as a function of time at a constant potential, is used to complement CV data, particularly in determining the number of electrons transferred and diffusion coefficients. nih.govtubitak.gov.tr
Determination of Electron Transfer Numbers and Diffusion Coefficients
The number of electrons transferred (n) in the redox reactions of TPF and the diffusion coefficient (D) of the species are crucial parameters that can be determined electrochemically. For the reduction of TPF in dimethyl sulfoxide, controlled potential electrolysis has confirmed that one electron is consumed per molecule of formazan. oup.com
Electrochemical methods provide several avenues for calculating these parameters. The Cottrell equation, used in chronoamperometry, allows for the determination of 'n' by plotting current against the inverse square root of time. tubitak.gov.tr Alternatively, steady-state currents obtained from ultramicroelectrodes (UME) can be used with the Baranski equation to calculate both the diffusion coefficient and the number of electrons transferred. nih.govresearchgate.net These quantitative analyses are essential for elucidating the stoichiometry of the redox reactions.
| Parameter | Value | Method | Source |
|---|---|---|---|
| Number of Electrons Transferred (n) for Reduction | 1 | Cyclic Voltammetry (UME), Chronoamperometry, Controlled Potential Electrolysis | oup.comnih.govresearchgate.net |
| Diffusion Coefficient (D) | 2.504 x 10⁻⁷ cm²/s | Chronoamperometry | tubitak.gov.tr |
Standard Rate Constants and Proposed Electrochemical Mechanisms
The kinetics of the electron transfer process are described by the standard rate constant (kₛ). For the reduction of TPF, this constant can be calculated using techniques like the Klingler-Kochi method. nih.gov The mechanism of the redox transformations has been a subject of detailed investigation. For the two-electron oxidative cyclization of this compound to the 2,3,5-triphenyltetrazolium salt in acetonitrile, an e-c-P-e-(d) mechanism has been proposed. rsc.orgrsc.org This nomenclature indicates a sequence of steps:
e: An initial electron transfer from the formazan to form a radical cation. rsc.org
c: A chemical step, which is the cyclization of the radical cation. rsc.org
P: A deprotonation step, which is considered the rate-determining step. rsc.org
e-(d): A second electron transfer, which can occur either directly at the electrode (e) or via a solution-based electron transfer (d). rsc.org
Conversely, the reduction of the tetrazolium salt back to the formazan is suggested to follow an opposite mechanistic pathway, described as e-P-c-e. rsc.org The reduction of TPF itself has been proposed to follow an EC mechanism, involving an initial electron transfer (E) followed by a chemical reaction (C). tubitak.gov.tr
| Process | Parameter | Value/Mechanism | Source |
|---|---|---|---|
| Reduction | Standard Rate Constant (kₛ) | 1.908 x 10⁻⁵ cm/s | tubitak.gov.tr |
| Oxidation to Tetrazolium Salt | Proposed Mechanism | e-c-P-e-(d) | rsc.orgrsc.org |
| Reduction of Tetrazolium Salt | Proposed Mechanism | e-P-c-e | rsc.org |
Influence of Substituents on Redox Potentials and Mechanisms
The introduction of substituents onto the phenyl rings of this compound significantly influences its redox potentials and can alter the electrochemical mechanism. tubitak.gov.trchem-soc.situbitak.gov.tr The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position (ortho, meta, or para) are key factors.
Studies on various substituted formazans have shown that electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), generally make the oxidation of the formazan easier, shifting the oxidation potentials to less positive (more cathodic) values. tubitak.gov.tr Conversely, electron-withdrawing groups, like nitro (-NO₂), make the molecule more difficult to oxidize, shifting the oxidation potentials to more positive (anodic) values. nih.govtubitak.gov.tr
For example, the oxidation of TPF derivatives with -CH₃ groups on the 1-phenyl ring shows first oxidation potentials (Eₒₓ₁) that are shifted cathodically compared to the unsubstituted TPF. tubitak.gov.tr In contrast, nitro-substituted TPF derivatives exhibit anodic shifts in their oxidation potentials. nih.govtubitak.gov.tr These shifts can be correlated with the Hammett substituent coefficients, providing a quantitative relationship between the electronic effects of the substituents and the observed redox potentials. tubitak.gov.tr The mechanism can also be affected; for instance, for some meta-substituted formazans, a single two-electron transfer step may be observed instead of two distinct one-electron steps. tubitak.gov.tr
| Substituent on 1-Phenyl Ring | Position | Eₒₓ₁ (mV) vs. Reference | Source |
|---|---|---|---|
| -H (Unsubstituted TPF) | - | -1390.3 | researchgate.net |
| -CH₃ | ortho | -1264.1 | tubitak.gov.tr |
| -CH₃ | meta | -1405.2 | tubitak.gov.tr |
| -CH₃ | para | -1393.4 | tubitak.gov.tr |
| -Cl | ortho | -1296.3 | chem-soc.si |
| -Br | meta | -1335.5 | chem-soc.si |
Academic Applications and Research Directions
Utilization as Chromogenic and Analytical Reagents in Chemical Science
1,3,5-Triphenylformazan is a versatile organic compound recognized for its vibrant colorimetric properties, making it a valuable reagent in numerous analytical applications. chemimpex.com It is frequently used in both chemistry and biochemistry. chemimpex.com
This compound is well-established as a redox indicator. calpaclab.comspectrumchemical.com Its precursor, a tetrazolium salt, is colorless and can be reduced to the intensely colored formazan (B1609692) by various reducing agents. dergipark.org.tr This transformation from a colorless tetrazolium salt to the red-colored this compound upon reduction is a key principle in its application. nih.govfrontiersin.orgfrontiersin.org This redox system acts as a proton acceptor or an oxidant. dergipark.org.tr
The "formazan - tetrazolium salt" system is extensively used as a redox-based staining component in biochemical studies. researchgate.net For instance, it is employed to differentiate between metabolically active and inactive tissues. ijmca.com Living tissues can enzymatically reduce the white compound 2,3,5-triphenyltetrazolium chloride (TTC) to the red this compound (TPF) due to the activity of various dehydrogenases. ijmca.comscispace.com In contrast, in areas of necrosis, where these enzymes are denatured or degraded, the TTC remains in its colorless form. ijmca.com
Formazan dyes, including this compound, are artificial chromogenic products resulting from the reduction of tetrazolium salts by dehydrogenases and reductases. wikipedia.org The color of the resulting formazan can range from dark blue to deep red to orange, depending on the specific tetrazolium salt used. wikipedia.org These dyes are commonly utilized in cell proliferation and toxicity assays because they selectively stain living, metabolically active cells. wikipedia.org
The reduction of tetrazolium salts to formazans can be influenced by various substrates and electron carriers. For example, in studies with Ehrlich ascites tumor cells, the amount of formazan produced was found to be greater with Meldola Blue as an electron carrier compared to Methylene (B1212753) Blue, menadione, 2,6-dichloroindophenol, 1-methoxyphenazine (B1209711) methosulphate, or phenazine (B1670421) methosulphate. nih.gov
The following table summarizes the color changes associated with the redox chemistry of this compound's precursor.
| Compound | State | Color |
| 2,3,5-triphenyltetrazolium chloride (TTC) | Oxidized | Colorless/White calpaclab.comspectrumchemical.comnih.govfrontiersin.orgfrontiersin.orgijmca.com |
| This compound (TPF) | Reduced | Red/Purple nih.govfrontiersin.orgfrontiersin.orgijmca.compublish.csiro.aucymitquimica.com |
This compound and its derivatives are valuable spectrophotometric analytical agents. researchgate.net They have the ability to form stable, colored complexes with various metal ions, which allows for their detection and quantification. chemimpex.comwikipedia.org This property is particularly useful for the simultaneous and selective determination of several metal cations. researchgate.net
The formation of these metal complexes leads to observable changes in the absorption spectra, which can be measured using spectrophotometry. benthamopen.com The intense color of formazan-metal complexes has made them a subject of thorough investigation. researchgate.net For example, the formation of iron complexes with formazans is dependent on the pH value, with different isomers forming at different pH levels. researchgate.net
Research has been conducted on the synthesis, structural determination, stability, and formation constants of metal complexes of formazans. researchgate.net The ability of this compound to form stable complexes with metal ions enhances its utility in analytical chemistry, where it serves as a tool for detecting and quantifying metal concentrations in various samples. chemimpex.com This makes it a key reagent for the effective quantification of trace metals. chemimpex.com
Spectrophotometric methods utilizing ligands that selectively bind to metal ions to produce a colored complex with high molar absorptivity are widely applied due to their simplicity and speed. ijlis.org
The inherent properties of formazans make them suitable for the development of chemical sensors. chemimpex.com Research has explored the potential applications of this compound in the creation of sensors and chemodosimeters for specific analytes. chemimpex.com
The design of fluorescent chemical sensors often involves mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer, and fluorescence resonance energy transfer. nih.gov Quinoline and its derivatives, for example, are widely used for the detection of metal ions due to their rigid structure and coordination of fluorescent groups. mdpi.com They can bind with metal ions to form complexes, which alters their fluorescence properties. mdpi.com
Similarly, rhodamine-based probes have been developed for the selective detection of metal ions like Cu2+. rsc.org In the presence of the target ion, a structural change in the probe, such as the opening of a spirolactam ring, can lead to a significant enhancement in fluorescence intensity. nih.govrsc.org The selectivity of these sensors is a crucial factor, and competition experiments are often performed to test their binding ability with the target ion in the presence of other metal ions. nih.govacs.org
The development of these sensors allows for the detection of very low concentrations of analytes. For instance, a coumarin–benzimidazole-conjugated sensor has been developed for the selective detection of Cd2+ with a detection limit in the nanomolar range. acs.org
The photochromic properties of this compound have been investigated for potential use in radiochromic dosimetry. The compound undergoes a color change upon irradiation, which can be correlated to the absorbed dose of radiation. This phenomenon is based on the photochemical conversion of a colorless precursor to the colored formazan. nih.govfrontiersin.orgfrontiersin.org
Catalytic Potentials of Formazanate Complexes in Chemical Transformations
Formazanate ligands, the deprotonated form of formazans, have gained attention for their potential in catalysis due to their redox activity and coordinative flexibility. rsc.org These ligands possess a highly delocalized π-system and low-lying frontier orbitals that can stabilize reactive species. rsc.orgrsc.org
The catalytic activity of formazanate complexes is often attributed to the redox-non-innocence of the formazanate ligand, where the ligand itself can participate in the redox steps of a catalytic cycle by storing and releasing electrons. rsc.org This has been observed in various metal complexes, including those of iron, zinc, and ruthenium. rsc.org
Furthermore, formazanate zinc complexes have been shown to act as catalysts in the ring-opening polymerization (ROP) of lactide. acs.org The catalytic activity can be switched on and off through reversible reduction and oxidation of the formazanate ligand, demonstrating a purely organic-based control over the polymerization process. acs.org
Research has also explored the synthesis and reactivity of formazan and formazanate rhenium(I) complexes for the electrochemical reduction of carbon dioxide. rug.nl These studies provide insights into the role of redox-active ligands in the activation of small molecules. rug.nl
The following table highlights some catalytic applications of formazanate complexes.
| Catalyst System | Transformation | Key Findings |
| Anionic mono(formazanate) iron(II) complexes | Conversion of CO2 and epoxides to cyclic carbonates | Catalytic activity is influenced by the halide ligand and electronic properties of the formazanate backbone. core.ac.ukresearchgate.net |
| Formazanate zinc phenoxide | Ring-opening polymerization of lactide | The catalyst can be reversibly switched between "on" and "off" states by redox chemistry at the formazanate ligand. acs.org |
| Formazan and formazanate rhenium(I) complexes | Electrochemical reduction of carbon dioxide | The redox-active formazanate ligand can serve as the site for substrate binding. rug.nl |
| Bis(formazanate) nickel complexes | Ethylene oligomerization | Showed catalytic activity towards the formation of butenes, hexenes, and octenes. rsc.org |
Photochemistry and Photochromic Systems Research for Optical Applications
This compound exhibits interesting photochromic behavior, meaning its optical properties change upon exposure to light due to photochemical rearrangements. aip.org This property has been known since the late 19th century. aip.org The photochromism of this compound involves a reversible transition between its red and yellow forms. nih.govaip.org
The red form of this compound can be converted to the yellow form by irradiation with light. nih.govfrontiersin.org This process is often an E-Z isomerization around the N=N double bond, followed by thermal isomerization around the C=N double bond. nih.govresearchgate.net The red isomer typically has an absorption maximum around 490 nm, while the yellow isomer absorbs at around 405-408 nm. nih.govaip.org
The photochemistry of this compound has been studied using time-resolved spectroscopy over a wide range of time scales, from femtoseconds to minutes. nih.govfrontiersin.org These studies have helped to elucidate the complex reaction pathways and identify various intermediates involved in the photoisomerization process. nih.govfrontiersin.org The solvent environment can also influence the photochromic behavior. nih.govlsu.edu
The photochromic properties of this compound have potential applications in areas such as optical information storage and photonic switches. aip.org The ability to electronically monitor the photochromic transition in a solid film of triphenylformazan (B7774302) has been demonstrated, which opens up possibilities for its use in integrated optical circuits. aip.org
The following table summarizes the key photochromic properties of this compound.
| Isomer | Color | Absorption Maximum (in Toluene) |
| Red form | Red | ~490 nm nih.gov |
| Yellow form | Yellow | ~406 nm nih.govaip.org |
Advanced Materials Science Applications
Components for Optical Data Storage Devices Utilizing Photo- and Thermo-Resistance
Formazans, including this compound, are noted for their photochromic properties, the ability to change color upon exposure to light. This characteristic is rooted in the tautomeric and isomeric transformations they can undergo. asianpubs.org This photo-induced transformation, in principle, allows for the writing and erasing of information, a fundamental requirement for optical data storage. The different isomers of the formazan molecule can represent the "0" and "1" states of binary data.
Furthermore, the thermal stability of these different states is a critical factor. The transition between states can also be influenced by heat, a property known as thermochromism. The interplay between photo-induced and thermally-induced changes in the molecular structure and, consequently, the optical properties of formazans like this compound, makes them interesting candidates for research into advanced data storage materials. The ability to control these transitions with both light and heat could lead to the development of more complex and multi-level data storage systems.
Selective Complexing Sorbents and Ionophores in Chemical Separations
Formazans are known to form stable complexes with various metal ions. tubitak.gov.trresearchgate.net This ability to selectively bind with specific metals makes them valuable in the field of chemical separations. As complexing sorbents, formazan-based materials can be used to extract specific metal ions from a mixture. This is particularly useful in processes like hydrometallurgy for metal recovery or in environmental remediation for the removal of toxic heavy metals from wastewater.
The selectivity of a formazan for a particular metal ion can be tuned by modifying its chemical structure. By introducing different functional groups onto the phenyl rings of the this compound molecule, researchers can alter its binding affinity and selectivity for different metal ions. tubitak.gov.tr
In their role as ionophores, formazans can be incorporated into membranes to facilitate the transport of specific ions across the membrane. This is a key principle in the design of ion-selective electrodes and sensors, which are used for the real-time monitoring of ion concentrations in various chemical and biological systems. The ability of formazans to selectively bind and transport ions is also being explored for applications in separation science, such as in liquid membrane extraction and transport processes.
Investigation of Biological Activities (Academic Research Context)
Formazans as Research Tools in Biochemical Studies (e.g., Vitality Markers in Cell-Free Systems or In Vitro Models)
A prominent application of formazans, including this compound, is as an indicator of metabolic activity and cell viability. asianpubs.orgfrontiersin.org This is based on the reduction of colorless or faintly yellow tetrazolium salts to intensely colored formazans by dehydrogenases, which are enzymes active in the respiratory chain of living cells. frontiersin.orgnih.govacs.orgscispace.com The resulting formazan, such as the red this compound, is an insoluble compound, and its formation provides a visual and quantifiable measure of cellular respiration. frontiersin.orgchemicalbook.com
This tetrazolium-formazan system is a widely used tool in various biochemical assays. asianpubs.orgtubitak.gov.tr For instance, it is employed in:
Cell viability and cytotoxicity assays: To assess the health of cells after exposure to potential toxins or drugs. frontiersin.orgscience.gov A decrease in formazan production indicates a reduction in cell viability.
Seed viability testing: To determine the germination potential of seeds by staining the living embryo red. science.govresearchgate.net
Microbial activity studies: To measure the metabolic activity of bacteria and yeasts. acs.orgtandfonline.com
Enzyme assays: To quantify the activity of specific dehydrogenases. nih.gov
The intensity of the formazan color, which can be measured spectrophotometrically, correlates with the level of metabolic activity. nih.gov
Structure-Activity Relationship Studies for Antimicrobial, Antiviral, and Antiproliferative Effects (In Vitro and Mechanistic Studies)
Researchers have synthesized and investigated various derivatives of formazans to understand how their chemical structure relates to their biological activity. These structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity: Studies have shown that formazan derivatives can exhibit significant antibacterial and antifungal properties. The nature and position of substituents on the phenyl rings of the formazan core play a critical role in determining their antimicrobial efficacy. asianpubs.orgresearchgate.net For instance, some studies have found that formazans with specific substitutions are particularly effective against certain strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and various Candida species. nih.govresearchgate.net The introduction of different functional groups can enhance the antimicrobial potential of the parent formazan molecule. asianpubs.org
Antiviral Activity: Certain formazans have demonstrated promising antiviral activity. nih.govamazonaws.com For example, specific derivatives have been shown to inhibit the replication of viruses like the Ranikhet disease virus. nih.gov SAR studies in this area focus on modifying the formazan structure to improve potency and selectivity against viral targets. Research has explored the impact of different substituents on the aryl moieties, revealing that even small changes can significantly affect antiviral efficacy. nih.govnih.gov
Antiproliferative Effects: The potential of formazans as anticancer agents is an active area of research. amazonaws.comtandfonline.com In vitro studies have shown that some formazan derivatives can inhibit the growth of various cancer cell lines. tandfonline.com SAR studies aim to identify the structural features responsible for this antiproliferative activity. For example, research has indicated that the presence of bulky, hydrophobic groups at certain positions on the formazan structure can enhance its cytotoxic effects on tumor cells. tandfonline.comtandfonline.com
Table of Investigated Biological Activities of Formazan Derivatives:
| Biological Activity | Key Findings from SAR Studies |
|---|---|
| Antimicrobial | The type and position of substituents on the phenyl rings influence activity against bacteria and fungi. asianpubs.orgresearchgate.net |
| Antiviral | Structural variations in the aryl groups can significantly alter the potency against specific viruses. nih.govnih.gov |
| Antiproliferative | The presence of bulky, hydrophobic moieties can enhance cytotoxicity towards cancer cell lines. tandfonline.comtandfonline.com |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Unanswered Questions in Formazan (B1609692) Chemistry
The field of formazan chemistry, since its inception over a century ago, has provided a rich area of study, with 1,3,5-Triphenylformazan often serving as a prototypical example. researchgate.netfrontiersin.org Academically, the most significant contributions of formazans lie in their unique chemical structures and properties. Characterized by the -N=N-C=N-NH- atomic chain, these compounds exhibit intense colors, ranging from cherry red to deep purple, which is a result of π–π* and n–π* electronic transitions within the azo-hydrazone chromophore. researchgate.netnih.govasianpubs.org This inherent coloration has been a cornerstone of their application.
A major academic contribution is the establishment of the tetrazolium-formazan system as a reliable indicator of redox processes and metabolic activity. nih.govconicet.gov.ar The reduction of nearly colorless tetrazolium salts, such as 2,3,5-triphenyltetrazolium chloride (TTC), to intensely colored formazan products by cellular dehydrogenases is a widely exploited method in biology and biochemistry to assess cell viability. conicet.gov.arresearchgate.net This principle forms the basis of ubiquitous cytotoxicity assays like the MTT assay, which are critical in drug discovery and cancer research. nih.govresearchgate.net
Furthermore, formazans have been extensively studied as versatile ligands in coordination chemistry. Their ability to form stable complexes with a variety of metal ions has been a significant area of research, leading to the synthesis of novel organometallic compounds with interesting spectral and electrochemical properties. researchgate.net The diverse biological activities reported for formazan derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, represent another key area of academic contribution, continually driving synthetic efforts. researchgate.netnih.govnih.gov
Despite these advances, several fundamental questions in formazan chemistry remain unanswered:
Mechanism of Bioreduction: While it is known that cellular enzymes reduce tetrazolium salts to formazans, the precise mechanisms, subcellular localization of this reduction, and the full range of enzymes involved are not completely understood, particularly in prokaryotic systems. researchgate.net
Photoisomerization Pathways: this compound exhibits complex photochromism, with the potential for E/Z isomerization around both the N=N and C=N bonds. frontiersin.org While various intermediates have been identified, a complete and universally accepted model detailing all photochemical and thermal interconnections between its many possible stereoisomers is still under investigation. frontiersin.org
Structure-Activity Relationship (SAR): Although numerous formazan derivatives have been synthesized and tested for biological activity, a comprehensive SAR is yet to be established. nih.gov Predicting the biological effects based on substituent patterns on the phenyl rings remains a significant challenge, hindering the rational design of new therapeutic agents.
Toxicity Mechanisms: The inherent toxicity of some formazans has limited their therapeutic application. asianpubs.org The precise molecular mechanisms underlying this toxicity are not well-defined, and developing less toxic yet biologically active derivatives is a critical hurdle.
Emerging Research Areas and Potential Directions for this compound and Related Compounds
Building on the foundational knowledge of formazan chemistry, several exciting research avenues are emerging. These new directions leverage the unique photophysical, electrochemical, and biological properties of this compound and its derivatives.
Advanced Molecular Switches and Materials: The photochromic nature of this compound makes it a prime candidate for the development of light-responsive materials. frontiersin.org Future research is likely to focus on integrating formazan units into polymers, gels, and nanoparticles to create materials with photoswitchable properties for applications in optical data storage, smart windows, and targeted drug delivery systems.
Fluorescent Probes and Bio-imaging: While traditionally used in colorimetric assays, there is a growing interest in developing fluorescent formazan derivatives. conicet.gov.arresearchgate.net By incorporating fluorophores into the formazan structure, researchers aim to create novel probes for fluorescence-based cytotoxicity assays, which offer higher sensitivity than absorbance-based methods. researchgate.net This could enable advanced bio-imaging techniques, such as confocal microscopy and flow cytometry, for studying cellular processes in real-time.
Chemosensors: The ability of the formazan scaffold to act as a ligand for metal ions can be harnessed to create selective chemosensors. Future work will likely involve designing formazan derivatives that exhibit a distinct colorimetric or fluorescent response upon binding to specific environmentally or biologically significant ions, leading to new analytical tools for detecting pollutants or tracking metal ions in biological systems.
Photopharmacology: The light-isomerization capabilities of formazans open up possibilities in photopharmacology. This involves designing drugs that can be "switched" between an inactive and an active form using light of a specific wavelength. A formazan-based drug could be administered in an inactive state and then activated only at a targeted site in the body, potentially reducing side effects.
A summary of these emerging areas is presented in the table below.
| Emerging Research Area | Core Formazan Property | Potential Applications |
| Advanced Molecular Switches | Photochromism (Light-induced isomerization) | Optical data storage, photo-responsive polymers, smart materials |
| Fluorescent Bio-imaging | Redox activity & potential for fluorescence | High-sensitivity cytotoxicity assays, flow cytometry, confocal microscopy |
| Selective Chemosensors | Metal chelation & chromogenic properties | Environmental monitoring (e.g., heavy metal detection), biological ion sensing |
| Photopharmacology | Photoisomerization | Targeted drug activation, spatially-controlled therapies |
The continued exploration of these areas promises to expand the utility of this compound and related compounds far beyond their traditional roles, positioning them as key components in the next generation of advanced materials and biomedical technologies.
Q & A
Q. How does 1,3,5-Triphenylformazan (TPF) function as an indicator of metabolic activity in viability assays?
TPF is generated via the reduction of 2,3,5-Triphenyltetrazolium chloride (TTC) by cellular dehydrogenases, particularly succinate dehydrogenase in mitochondria. The reaction requires NADH/NADPH as electron donors, producing insoluble red TPF in metabolically active tissues. Methodologically, this involves incubating samples (e.g., plant tissues, bacterial cells, or ischemic heart tissue) with TTC under controlled pH (6.5–7.5) and temperature (37°C for mammalian tissues; 25–30°C for plants). Quantification via spectrophotometry at 485–490 nm correlates TPF absorbance with viability .
Q. What standardized protocols exist for quantifying TPF in seed viability testing?
For seed viability, TTC solution (0.1–1% w/v) is applied to longitudinally sectioned seeds, followed by incubation in darkness (to prevent photodegradation) for 4–24 hours. Non-viable seeds remain unstained, while viable tissues develop red TPF. Post-staining, homogenization in organic solvents (e.g., ethanol or acetone) and spectrophotometric analysis at 490 nm provide quantitative data. Calibration curves using synthetic TPF standards ensure accuracy .
Q. How is TPF used to assess myocardial infarction in cardiac tissue?
TTC staining of heart tissue sections identifies infarcted regions. Viable myocardium reduces TTC to TPF (red), while infarcted areas remain pale. Post-staining fixation (e.g., 10% formalin) preserves morphology for histopathological analysis. Quantification of infarct size involves image analysis software to measure unstained versus stained areas, normalized to total tissue area .
Q. What precautions are necessary when handling TTC and TPF due to their photolability?
TTC and TPF are light-sensitive; experiments must be conducted under dim light or in amber glassware. Storage conditions should adhere to −20°C for TTC solutions and desiccated environments for solid TPF. Degradation is indicated by unintended color changes (e.g., pink/red in TTC stock solutions), requiring reagent replacement .
Q. How do pH and temperature influence TPF synthesis during TTC reduction?
Optimal TTC reduction occurs at pH 7.0–7.5, as acidic conditions (<6.0) inhibit dehydrogenase activity. Temperature controls reaction kinetics: mammalian assays typically use 37°C, while plant tissues require 25–30°C. Deviations outside these ranges reduce TPF yield, necessitating validation for each experimental system .
Advanced Research Questions
Q. What crystallographic data resolve the structural conformation of TPF in solid-state studies?
X-ray crystallography reveals TPF crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 25.278 Å, b = 20.645 Å, and β = 39.50°. The molecule adopts a planar trans, s-cis configuration stabilized by intramolecular hydrogen bonding (N–H···N). These structural insights inform spectroscopic interpretations and reactivity predictions .
Q. How can discrepancies arise between UV-Vis spectroscopy and crystallography in TPF analysis?
UV-Vis spectra of TPF show a λmax at 485–490 nm due to π→π* transitions in the conjugated formazan backbone. However, aggregation in polar solvents or solid-state π-stacking can redshift absorbance. Crystallography provides ground-state conformation, while spectroscopy reflects excited-state behavior. Cross-validation using computational methods (e.g., DFT) reconciles such discrepancies .
Q. What synthetic routes optimize TPF yield while minimizing byproducts?
High-yield synthesis involves coupling benzaldehyde with phenylhydrazine hydrochloride under acidic conditions (pH 2–3) at −5°C, followed by diazotization with NaNO2. Critical parameters include strict temperature control (−10°C during crystallization) and stoichiometric excess of phenylhydrazine (1.2:1 molar ratio) to suppress imidazole byproducts. Purification via recrystallization in ethanol yields >90% pure TPF .
Q. How does TPF quantify dehydrogenase activity in soil microbial communities?
Soil dehydrogenase assays involve incubating soil samples with TTC (0.5% w/v) at 37°C for 24 hours. TPF extraction with methanol (shaking for 1 hour) and absorbance measurement at 485 nm correlate with microbial metabolic activity. Normalization to soil dry weight and parallel controls (autoclaved soil) account for abiotic reduction .
Q. What advanced techniques validate TPF-specific signals in complex biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (485 nm) separates TPF from interferents like hemoproteins or chlorophyll. Mass spectrometry (ESI-MS) using m/z 300.35 ([M+H]<sup>+</sup>) confirms identity. For spatial mapping in tissues, Raman microscopy tracks TPF’s characteristic bands (e.g., 1590 cm<sup>−1</sup> for C=N stretching) .
Methodological Notes
- Data Interpretation : Report TPF concentrations as μmol/g tissue or OD490/mg protein to standardize across studies .
- Contradiction Mitigation : Validate spectrophotometric TPF data with HPLC in samples prone to light scattering (e.g., lipid-rich tissues) .
- Structural References : Use Cambridge Structural Database (CCDC) entry UTTABU for TPF’s crystallographic coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
